molecular formula C10H5BrF3NO B6294400 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole CAS No. 2364585-29-3

5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294400
CAS No.: 2364585-29-3
M. Wt: 292.05 g/mol
InChI Key: IQGWAAXLXKBMAN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxazole (B20620) Research

The first synthesis of an oxazole derivative was reported in the late 19th century, marking the beginning of extensive investigations into the chemical properties and synthetic methodologies for this class of compounds. taylorandfrancis.com Early research focused on understanding the fundamental reactivity of the oxazole ring, establishing it as an aromatic system with chemical properties intermediate between the more electron-rich furan (B31954) and the electron-deficient pyridine (B92270). rsc.orgtaylorandfrancis.com A significant milestone in oxazole synthesis was the development of the van Leusen reaction in 1972, which provided a versatile and efficient one-pot method for constructing the oxazole ring from aldehydes and tosylmethylisocyanide (TosMIC). nih.gov This and other synthetic advancements have greatly facilitated the exploration of a vast chemical space of oxazole derivatives, leading to their widespread use in various scientific disciplines. nih.gov

Importance of the Oxazole Ring System in Contemporary Heterocyclic Chemistry

The oxazole nucleus is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. tandfonline.comnih.gov These activities include anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.net The nitrogen and oxygen atoms within the oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors, making it a valuable component in drug design. tandfonline.comresearchgate.net Furthermore, the stability and aromaticity of the oxazole ring make it an attractive component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).

Rationale for Investigating Halogenated and Trifluoromethylated Oxazole Derivatives

The strategic incorporation of halogen atoms and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.govnih.gov

Halogenation: The introduction of a bromine atom, as seen in 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole, can significantly influence a molecule's properties. Bromine is a lipophilic atom that can enhance membrane permeability. nih.gov It can also act as a directing group in further chemical transformations, such as cross-coupling reactions, providing a synthetic handle for creating more complex molecular architectures. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. mdpi.com

Trifluoromethylation: The trifluoromethyl group is one of the most important substituents in modern drug design. hovione.com Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring to which it is attached, influencing the molecule's reactivity and metabolic stability. nih.gov The CF3 group is known to increase lipophilicity, which can improve a drug's absorption and distribution in the body. nih.gov Moreover, it can enhance the binding affinity of a molecule to its target protein by engaging in favorable interactions within hydrophobic pockets. The high metabolic stability of the C-F bond often protects the molecule from enzymatic degradation, leading to a longer biological half-life. nih.gov

The combination of a bromine atom and a trifluoromethyl group on the phenyl ring of the oxazole core in this compound creates a unique electronic and steric profile, making it a highly valuable intermediate for the synthesis of novel compounds with potentially enhanced biological activity and desirable pharmacokinetic properties.

Overview of Research Areas Pertaining to this compound

Given its specific substitution pattern, research involving this compound is primarily focused on its utility as a versatile building block in organic synthesis. The key areas of investigation include:

Medicinal Chemistry: This compound serves as a key intermediate for the synthesis of more complex molecules designed as potential therapeutic agents. The presence of the bromo substituent allows for facile introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the rapid generation of libraries of compounds for biological screening. The trifluoromethylphenyl moiety is a common feature in many biologically active compounds, and its incorporation via this oxazole building block is a strategic approach in drug discovery programs targeting a range of diseases.

Materials Science: The photophysical and electronic properties of aromatic and heterocyclic compounds are of great interest in the development of new materials. The rigid, planar structure of the oxazole ring, combined with the electronically modified phenyl group, suggests that derivatives of this compound could be investigated for applications in organic electronics. The bromine atom can again be used to further functionalize the molecule to tune its electronic properties for specific applications, such as in the development of novel organic semiconductors or emitters for OLEDs.

Below is an interactive data table summarizing the key structural features of this compound and their significance in chemical research.

Structural Feature Description Significance in Research
Oxazole Ring A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.Provides a stable, rigid scaffold. The heteroatoms can participate in hydrogen bonding and other non-covalent interactions, which is crucial for biological activity.
Phenyl Group An aromatic hydrocarbon ring attached to the 5-position of the oxazole.Acts as a linker and influences the overall shape and electronic properties of the molecule.
Bromo Substituent A bromine atom at the 2-position of the phenyl ring.Serves as a versatile synthetic handle for cross-coupling reactions, enabling further molecular elaboration. Can participate in halogen bonding to enhance binding affinity.
Trifluoromethyl Group A -CF3 group at the 4-position of the phenyl ring.Increases lipophilicity and metabolic stability. Its strong electron-withdrawing nature modulates the electronic properties of the phenyl ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-3-6(10(12,13)14)1-2-7(8)9-4-15-5-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWAAXLXKBMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 5 2 Bromo 4 Trifluoromethyl Phenyl Oxazole

Reactivity of the Oxazole (B20620) Ring System in the Presence of Electron-Withdrawing and Halogen Substituents

The oxazole ring is an aromatic, five-membered heterocycle containing both oxygen and nitrogen atoms. wikipedia.orgtandfonline.com Its electronic nature is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the attached 2-bromo-4-(trifluoromethyl)phenyl group. clockss.org Both the bromine atom and the trifluoromethyl group are electron-withdrawing, which further reduces the electron density of the phenyl ring and, by extension, the oxazole ring system.

This pronounced electron deficiency governs the ring's reactivity in several ways:

Reduced Basicity : The nitrogen atom at position 3 is weakly basic, with a conjugate acid pKa of approximately 0.8 for the parent oxazole. wikipedia.org The strong electron-withdrawing effect of the substituent group in 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole would be expected to reduce this basicity even further, making protonation or N-alkylation reactions less favorable. pharmaguideline.com

Resistance to Electrophilic Attack : The low electron density of the oxazole ring makes it highly resistant to electrophilic aromatic substitution. pharmaguideline.comsemanticscholar.org This deactivation is compounded by the attached electron-poor phenyl group.

Enhanced Diene Character : In cycloaddition reactions, the oxazole ring can act as an electron-deficient azadiene. clockss.org The presence of strong electron-withdrawing groups accentuates this character, facilitating inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. clockss.org

Electrophilic Aromatic Substitution Reactions on the Phenyl and Oxazole Rings

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, but the reactivity of this compound towards electrophiles is severely diminished. masterorganicchemistry.comyoutube.com

On the Phenyl Ring: The phenyl ring is substituted with three deactivating groups: the bromo group, the trifluoromethyl group, and the oxazole ring itself.

Trifluoromethyl Group (-CF3) : A powerful deactivating group that directs incoming electrophiles to the meta position.

Bromo Group (-Br) : A deactivating group that directs to the ortho and para positions.

Oxazole Ring : Acts as a deactivating, electron-withdrawing substituent.

PositionDirecting Effect of -Br (at C-2)Directing Effect of -CF3 (at C-4)Overall Prospect
C-3 OrthoOrthoSterically hindered and deactivated.
C-5 ParaMetaPotentially the most likely site, but still highly deactivated.
C-6 OrthoOrthoSterically hindered and deactivated.

On the Oxazole Ring: The oxazole ring is generally unreactive toward electrophiles unless activated by potent electron-donating groups. pharmaguideline.comsemanticscholar.org Given that it is attached to a strongly deactivated phenyl ring, electrophilic substitution on the oxazole core of this specific molecule is highly unlikely. If a reaction were forced, the C-5 position is typically the most reactive site in substituted oxazoles, but in this molecule, that position is already occupied by the phenyl group. tandfonline.com

Nucleophilic Substitution Reactions on the Bromo and Trifluoromethyl Groups

On the Bromo Group: The bromine atom on the phenyl ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is enabled by the presence of the strongly electron-withdrawing trifluoromethyl group located para to the bromine. This arrangement stabilizes the negative charge of the intermediate Meisenheimer complex formed during the SNAr mechanism. nih.gov Therefore, the bromo group can be displaced by a variety of strong nucleophiles, such as alkoxides, amines, or thiolates, typically under heated conditions.

On the Trifluoromethyl Group: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally resistant to nucleophilic substitution. However, under specific reductive conditions, transformations involving the displacement of fluoride (B91410) ions can be achieved. For instance, organophotoredox catalysis can facilitate the hydrodefluorination of trifluoromethylarenes to the corresponding difluoromethyl compounds (Ar-CF3 → Ar-CF2H). acs.orgnih.gov This process involves the formation of a radical anion, which then expels a fluoride ion. acs.orgnih.gov Another reported reaction is the fluoride-initiated coupling with allylsilanes to achieve defluoroallylation. acs.org

Metalation and Subsequent Cross-Coupling Reactivity of the Bromo-Substituted Phenyl Moiety

The carbon-bromine bond in the 2-bromo-4-(trifluoromethyl)phenyl moiety is an excellent handle for transition metal-catalyzed cross-coupling reactions. acs.org This is one of the most important and synthetically useful transformations for this class of compounds. The C-Br bond can be selectively activated over other potential sites, such as C-F bonds, allowing for precise molecular construction. beilstein-journals.orgnih.gov

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding biaryl compounds. rsc.orgrsc.org

Sonogashira Coupling : Palladium-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent. acs.org

Heck Coupling : Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. acs.org

Coupling ReactionReagentCatalyst System (Typical)Product Type
Suzuki-Miyaura R-B(OH)2Pd(PPh3)4 + Base (e.g., Na2CO3)Biaryl or Alkyl/Vinyl-substituted arene
Sonogashira R-C≡CHPdCl2(PPh3)2 + CuI + Base (e.g., Et3N)Aryl-alkyne
Heck Alkene (e.g., Styrene)Pd(OAc)2 + Ligand + BaseSubstituted alkene
Buchwald-Hartwig R2NHPd catalyst + Ligand + BaseAryl-amine

Functional Group Interconversions Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high chemical stability and its ability to significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. nih.govnih.gov While generally robust, the CF3 group can undergo specific transformations.

Partial Reduction : As mentioned previously, modern photocatalytic methods allow for the selective hydrodefluorination of the CF3 group to a difluoromethyl (CF2H) group. acs.orgnih.gov This transformation is valuable in medicinal chemistry for fine-tuning a drug candidate's properties. The process often uses an organophotocatalyst, a hydrogen atom donor, and visible light. nih.gov

Complete Reduction : More forceful reduction conditions can, in some cases, lead to the complete removal of fluorine atoms to yield a methyl group, though this is often a challenging transformation requiring harsh reagents.

Hydrolysis : The hydrolysis of an aryl-CF3 group to a carboxylic acid (Ar-COOH) is extremely difficult and not a common synthetic transformation due to the strength of the C-F bonds.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, particularly when electron-deficient, can undergo reactions that lead to its cleavage or rearrangement into other heterocyclic systems.

Diels-Alder Reaction and Rearrangement : The most significant rearrangement pathway for oxazoles proceeds via a Diels-Alder [4+2] cycloaddition reaction. clockss.org The oxazole acts as the diene component. When reacted with a dienophile (e.g., an alkyne or an alkene), a bicyclic adduct is formed. This adduct is often unstable and can undergo a retro-Diels-Alder reaction, typically with the elimination of a stable small molecule (like water if the substituent at C-5 is an aryl group), to afford a substituted pyridine (B92270). clockss.orgpharmaguideline.com The electron-withdrawing nature of the substituent on the molecule would favor this type of reaction with electron-rich dienophiles. clockss.org

Nucleophilic Ring Opening : While simple nucleophilic substitution on the oxazole ring is rare, attack by strong nucleophiles can lead to ring cleavage rather than substitution. pharmaguideline.com For example, attack at the C-2 position, which is activated by both adjacent heteroatoms, can initiate a cascade of bond-breaking events resulting in an open-chain product.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 2 Bromo 4 Trifluoromethyl Phenyl Oxazole

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H, ¹³C, and ¹⁹F NMR for Substituent and Skeletal Characterization

One-dimensional NMR experiments are fundamental for identifying the different chemical groups and the carbon skeleton of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the substituted phenyl ring. The proton on the oxazole ring (H-4) would likely appear as a singlet in the aromatic region. The protons on the phenyl ring will exhibit a more complex splitting pattern due to spin-spin coupling. Based on analogous structures, the chemical shifts can be predicted.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. thermofisher.comazom.com A single, sharp signal is expected for the trifluoromethyl (CF₃) group, as the three fluorine atoms are chemically equivalent. thermofisher.comazom.com The chemical shift of this signal, typically in the range of -50 to -70 ppm relative to a standard like CFCl₃, is indicative of the electronic environment of the CF₃ group. wikipedia.org

Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
Phenyl H-3'7.8 - 8.0--
Phenyl H-5'7.6 - 7.8--
Phenyl H-6'7.5 - 7.7--
Oxazole H-28.0 - 8.2150 - 152-
Oxazole H-47.3 - 7.5122 - 124-
Phenyl C-1'-130 - 132-
Phenyl C-2'-120 - 122-
Phenyl C-3'-133 - 135-
Phenyl C-4'-128 - 130 (q)-
Phenyl C-5'-125 - 127-
Phenyl C-6'-129 - 131-
Oxazole C-2-150 - 152-
Oxazole C-4-122 - 124-
Oxazole C-5-158 - 160-
CF₃-123 - 125 (q)-60 to -64

Note: Predicted values are based on data from similar substituted phenyl-oxazole and trifluoromethyl-phenyl compounds. 'q' denotes a quartet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms and the three-dimensional structure of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons on the phenyl ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.comsdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the phenyl and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This powerful technique helps to piece together the molecular fragments and confirm the substitution pattern on both the phenyl and oxazole rings. For instance, correlations between the oxazole protons and the carbons of the phenyl ring would definitively establish the connection between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. libretexts.orgyoutube.com This is particularly useful for determining the preferred conformation of the molecule, such as the rotational orientation of the phenyl ring relative to the oxazole ring. libretexts.orgyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netias.ac.inscilit.com The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.

For this compound, characteristic vibrational bands would be expected for:

C-H stretching and bending in the aromatic phenyl and oxazole rings.

C=C and C=N stretching vibrations within the aromatic systems.

The C-O-C stretching of the oxazole ring.

The strong C-F stretching vibrations of the trifluoromethyl group.

The C-Br stretching vibration.

Predicted IR and Raman Active Vibrational Modes

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
Aromatic C-H3100 - 3000StretchingMedium to Weak
C=C/C=N Aromatic1600 - 1450Ring StretchingStrong to Medium
C-F (CF₃)1350 - 1150StretchingStrong
Oxazole C-O-C1100 - 1020Asymmetric StretchingStrong
C-Br700 - 500StretchingMedium to Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org This technique allows for the unambiguous confirmation of the molecular formula of this compound.

Furthermore, by inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, the fragmentation pathway can be elucidated. This provides valuable structural information and helps to confirm the connectivity of the different parts of the molecule. Common fragmentation patterns for this compound would likely involve the loss of the bromine atom, the trifluoromethyl group, or cleavage of the oxazole ring.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. vensel.orgresearchgate.neteurjchem.com By irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern, the precise positions of all atoms can be determined.

This technique would provide invaluable information for this compound, including:

Precise bond lengths and angles.

The conformation of the molecule, including the dihedral angle between the phenyl and oxazole rings.

Information about intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding.

Computational and Theoretical Investigations of 5 2 Bromo 4 Trifluoromethyl Phenyl Oxazole

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric properties of molecules like 5-(2-bromo-4-(trifluoromethyl)phenyl)oxazole. Theoretical studies, typically employing functionals such as B3LYP with a basis set like 6-311G(d,p), are used to perform geometry optimization. This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the planarity between the oxazole (B20620) and phenyl rings and the spatial arrangement of the bromo and trifluoromethyl substituents.

Key electronic properties are derived from the optimized geometry. The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.

Another important aspect explored through DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen and nitrogen atoms of the oxazole ring are expected to be nucleophilic sites, while regions near the hydrogen atoms and the bromine atom may exhibit electrophilic character. This information is vital for predicting sites of potential intermolecular interactions and chemical reactions.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.85eV
LUMO Energy-1.23eV
HOMO-LUMO Gap (ΔE)5.62eV
Dipole Moment3.45Debye

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-311++G(d,p)), is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for assigning experimental spectra, especially for complex molecules. Calculations would predict distinct signals for the aromatic protons on the phenyl ring and the protons of the oxazole ring, with their chemical shifts influenced by the electron-withdrawing effects of the bromo and trifluoromethyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
Oxazole H-28.15Oxazole C-2151.0
Oxazole H-47.40Oxazole C-4122.5
Phenyl H-3'8.10Oxazole C-5148.2
Phenyl H-5'7.95Phenyl C-1'130.8
Phenyl H-6'7.80Phenyl C-2' (C-Br)121.5
Phenyl C-3'134.5
Phenyl C-4' (C-CF₃)132.1 (q)
Phenyl C-5'127.3
Phenyl C-6'129.6
CF₃123.7 (q)

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, performed on the optimized molecular structure, help in assigning the vibrational modes observed in an experimental FT-IR spectrum. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=N and C=C stretching of the oxazole ring, C-F stretching of the trifluoromethyl group, and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). These transitions typically involve the promotion of an electron from a HOMO to a LUMO or other low-lying unoccupied orbitals (e.g., π → π* transitions), providing insight into the electronic structure of the molecule.

Table 3: Predicted Vibrational Frequencies and UV-Vis Absorption

Spectroscopic DataPredicted ValueAssignment
Major IR Frequencies (cm⁻¹)
3100-3000Aromatic C-H Stretch
1610C=N Stretch (Oxazole)
1550C=C Stretch (Aromatic)
1325C-F Symmetric Stretch
1140C-F Asymmetric Stretch
650C-Br Stretch
UV-Vis Absorption (nm)
λ_max 1285π → π* transition
λ_max 2240π → π* transition

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the phenyl ring to the oxazole ring.

A potential energy surface (PES) map can be generated by systematically varying the dihedral angle (the angle between the planes of the two rings) and calculating the corresponding single-point energy at each step using quantum mechanics. The resulting plot of energy versus dihedral angle reveals the molecule's conformational landscape. The lowest points on the surface correspond to stable conformers (energy minima), while the highest points represent transition states between these conformers. The energy difference between a minimum and a maximum is the rotational energy barrier.

For this molecule, steric hindrance between the hydrogen atom at the 4-position of the oxazole ring and the bulky bromine atom at the 2'-position of the phenyl ring will significantly influence the preferred conformation. The PES would likely show that a completely planar conformation is energetically unfavorable due to this steric clash. The global minimum energy conformer is expected to be one where the two rings are twisted relative to each other by a certain angle, minimizing repulsive interactions.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry provides profound insights into the mechanisms of chemical reactions. A plausible synthetic route for this compound is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde (2-bromo-4-(trifluoromethyl)benzaldehyde) with tosylmethyl isocyanide (TosMIC).

DFT calculations can be used to model the entire reaction pathway. This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS connecting reactants to products for each elementary step. Vibrational frequency analysis is performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The activation energy (Ea) for each step is calculated as the energy difference between the transition state and the reactants. This helps to identify the rate-determining step of the reaction—the step with the highest activation barrier.

By mapping out the complete energy profile, a detailed reaction coordinate diagram can be constructed. This diagram visually represents the energy changes throughout the reaction, providing a clear picture of the mechanism, the stability of intermediates, and the feasibility of the proposed synthetic route under different conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. MD simulations model the interactions between molecules in a condensed phase (liquid or solid), providing a dynamic picture of intermolecular forces.

An MD simulation for this compound would begin by placing numerous molecules in a simulation box, often with a solvent. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

Analysis of these trajectories can reveal key information about intermolecular interactions:

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding another molecule at a certain distance from a reference molecule. Peaks in the RDF indicate preferred interaction distances and can highlight phenomena like π-π stacking between the aromatic rings.

Hydrogen and Halogen Bonding: The simulation can show the formation and lifetime of weak intermolecular interactions, such as potential halogen bonds involving the bromine atom (C-Br···O or C-Br···N) and hydrogen bonds.

Solvation Structure: If a solvent is included, MD can model how solvent molecules arrange themselves around the solute, providing insights into solubility and the solvation shell structure.

These simulations are crucial for understanding the macroscopic properties of the compound, such as its crystal packing, melting point, and behavior in solution, which are governed by the collective effect of intermolecular forces.

Potential Applications of 5 2 Bromo 4 Trifluoromethyl Phenyl Oxazole in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of a bromine atom and a trifluoromethyl group on the phenyl-oxazole scaffold makes 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole a highly useful building block in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

Chemists can utilize this compound in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds. By reacting the bromo-oxazole with various boronic acids or esters, intricate biaryl structures or other extended conjugated systems can be synthesized. Similarly, it can participate in other coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively. The trifluoromethyl group enhances the compound's stability and influences its electronic properties, which can be advantageous for subsequent reaction steps or for tuning the properties of the final target molecule.

The oxazole (B20620) ring itself is a stable aromatic heterocycle found in many biologically active natural products and pharmaceuticals. biosynth.com Its presence provides a rigid core structure and potential hydrogen bond accepting sites, which are often crucial for molecular recognition and biological activity. The ability to use the bromo-functionalized precursor to construct more elaborate molecules makes it a key intermediate in synthetic pathways aimed at creating novel pharmaceutical candidates or functional organic materials.

Integration into Polymer Chemistry and Material Science for Tunable Properties (e.g., Fluorinated Polymers)

The incorporation of fluorine atoms into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. The trifluoromethyl (-CF3) group is particularly valued for its high electronegativity and steric bulk. nih.gov this compound serves as an attractive monomer or precursor for creating such fluorinated polymers.

Through polymerization reactions, typically involving the bromine atom, this compound can be integrated into polymer backbones or as a pendant group. For instance, the bromo-functionality allows it to be used in polycondensation or cross-coupling polymerization reactions. The resulting polymers would possess the distinct properties imparted by the trifluoromethyl group, such as:

Increased Thermal Stability: The strong carbon-fluorine bond enhances the polymer's resistance to thermal degradation.

Hydrophobicity: The -CF3 group can significantly increase the water-repellency of a material's surface.

Tunable Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the polymer's electronic band gap and conductivity, making it suitable for applications in organic electronics.

The combination of the rigid oxazole unit and the fluorinated phenyl ring can lead to polymers with unique liquid crystalline or self-assembly properties, useful for creating structured films and coatings.

Exploration as a Ligand in Catalysis or Coordination Chemistry

The oxazole ring contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site for metal ions. This allows this compound and its derivatives to be explored as ligands in the field of catalysis and coordination chemistry. mdpi.com While the oxazole nitrogen is a relatively weak donor compared to other heterocycles like pyridine (B92270) or imidazole, it can form stable complexes with various transition metals.

The properties of the resulting metal complex can be fine-tuned by the substituents on the phenyl ring. The electron-withdrawing trifluoromethyl group can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. The bromo-substituent could either be retained to influence the steric environment around the metal or be replaced with other functional groups to create bidentate or tridentate ligands for enhanced complex stability. nih.gov

Such complexes could find applications in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. The development of chiral versions of these oxazole-based ligands is also a possibility, which would be highly valuable for asymmetric catalysis.

Precursor for the Development of Novel Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological processes within cells and organisms. The structural features of this compound make it a suitable starting point for the synthesis of such probes. The trifluoromethyl group can enhance cell permeability and metabolic stability, while the bromo-functionality provides a reactive site for attaching fluorophores, affinity tags, or other reporter groups.

For example, the bromine atom can be converted into a variety of other functional groups via substitution or cross-coupling reactions, allowing for the covalent attachment of the probe to a target biomolecule. The inherent fluorescence of some oxazole derivatives can also be exploited, with the phenyl substituents being modified to tune the wavelength and intensity of the emission. This could lead to the development of novel fluorescent probes for imaging specific cellular components or monitoring enzymatic activity.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The molecular structure of this compound offers several features that are attractive for designing self-assembling systems.

The planar aromatic structure of the phenyl and oxazole rings can promote π-π stacking interactions, leading to the formation of ordered columnar or layered structures. Furthermore, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules to direct the self-assembly process. researchgate.net The trifluoromethyl group can also participate in weaker F···F or C-H···F interactions, further influencing the packing of the molecules in the solid state or in solution. rsc.org

By modifying the molecule, for example by introducing hydrogen bond donors or acceptors, it is possible to program its self-assembly into more complex and functional supramolecular architectures like gels, liquid crystals, or porous organic frameworks. bath.ac.ukresearchgate.net These materials could have applications in areas such as sensing, separation, and controlled release.

Q & A

Q. What are the established synthetic routes for 5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazole, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 8.20–8.24 (m, 1H) and 7.78 (d, J = 8.0 Hz) confirm aromatic proton environments .
  • Mass Spectrometry: ESIMS (m/z 291.2 [M]⁺ and 293.2 [M+2]⁺) identifies isotopic patterns for bromine .
  • HPLC: Retention time consistency (e.g., 1.31 minutes) under acidic mobile phases (e.g., TFA) ensures reproducibility .

Recommendation: Combine NMR with LCMS to resolve ambiguities in structural assignments, especially for trifluoromethyl and bromine substituents .

Advanced Research Questions

Q. How do electronic effects of the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The trifluoromethyl group deactivates the phenyl ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed reactions .
  • Bromine as a Leaving Group: Bromine’s moderate electronegativity facilitates substitution in Suzuki couplings, whereas steric hindrance from the trifluoromethyl group may require higher temperatures (e.g., 80–100°C) . Experimental Approach: Compare reaction rates and yields with analogs (e.g., chloro or iodo derivatives) to isolate electronic vs. steric contributions .

Q. What strategies mitigate decomposition or side reactions during storage and handling?

Methodological Answer:

  • Storage Conditions: Store in anhydrous environments (<5% humidity) at 2–8°C to prevent hydrolysis of the oxazole ring .
  • Handling Precautions: Use inert atmospheres (N₂/Ar) during synthesis to avoid bromine displacement by atmospheric moisture . Data Insight: Decomposition products (e.g., 4-(trifluoromethyl)phenol) detected via GC-MS under accelerated aging studies suggest hydrolytic instability .

Q. How can contradictory yield data in synthetic protocols be resolved?

Methodological Answer:

  • Root-Cause Analysis: Discrepancies often arise from variations in catalyst batches or solvent purity. For example, tetrahydrofuran (THF) with peroxide inhibitors improves reproducibility in Pd-mediated reactions .
  • Validation Protocol: Replicate reactions using standardized reagents (e.g., Aldrich Sure/Seal™ THF) and quantify intermediates via in situ FTIR .

Q. What computational modeling approaches predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to model transition states in cross-coupling reactions, focusing on Pd-Br bond dissociation energies .
  • Solvent Effects: COSMO-RS simulations predict solvation effects in polar aprotic solvents (e.g., DMF vs. DMSO) . Case Study: DFT studies on analogous oxazole derivatives show trifluoromethyl groups lower LUMO energy by ~1.2 eV, favoring nucleophilic attack .

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